6-Methyl-1,4,2-benzodithiazine

Description

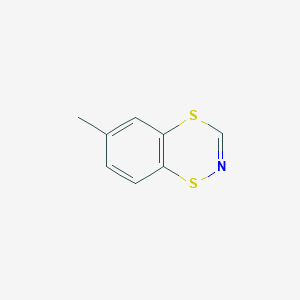

Structure

2D Structure

3D Structure

Properties

CAS No. |

82946-25-6 |

|---|---|

Molecular Formula |

C8H7NS2 |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

6-methyl-1,4,2-benzodithiazine |

InChI |

InChI=1S/C8H7NS2/c1-6-2-3-7-8(4-6)10-5-9-11-7/h2-5H,1H3 |

InChI Key |

VOWUUEDCJKKOGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 1,4,2 Benzodithiazine and Its Analogues

Established Synthetic Routes to the 1,4,2-Benzodithiazine Scaffold

The construction of the fused 1,4,2-benzodithiazine ring system is typically achieved through cyclization reactions that form the key S-N and S-C bonds of the heterocyclic portion. These methods rely on the strategic use of bifunctional starting materials, primarily substituted 2-aminobenzenethiols.

The most prevalent and direct method for constructing the 1,4,2-benzodithiazine core involves the condensation of a 2-aminobenzenethiol with an appropriate electrophilic C1-N1-S1 synthon. A classic and effective reagent for this transformation is chlorocarbonylsulfenyl chloride (ClC(O)SCl). The reaction mechanism proceeds via a sequential two-step process:

Initial Acylation: The more nucleophilic amino group (-NH₂) of the 2-aminobenzenethiol attacks the carbonyl carbon of chlorocarbonylsulfenyl chloride.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack where the thiophenol (-SH) group displaces the chloride on the sulfenyl chloride moiety, leading to ring closure and the formation of the 1,4,2-benzodithiazin-3-one.

This 3-oxo intermediate serves as a versatile precursor for further modifications. Alternative cyclizing agents, such as thiophosgene (B130339) or carbon disulfide under specific conditions, can also be employed to generate related 3-thione or other functionalized intermediates, providing different entry points for derivatization.

Beyond direct cyclization, alternative strategies focus on building the ring through different bond-forming sequences or modifying a pre-formed ring.

Nucleophilic Substitution: A common approach involves preparing a reactive intermediate, such as a 3-chloro-1,4,2-benzodithiazine. This is typically synthesized by treating the corresponding 1,4,2-benzodithiazin-3-one with a chlorinating agent like phosphorus oxychloride or thionyl chloride. The chlorine atom at the 3-position acts as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to generate a library of 3-substituted derivatives.

Sulfonylation Strategies: An alternative route involves the formation of the N-S bond via sulfonylation. This can be part of the cyclization step itself, for instance, by reacting a 2-(thiocyanato)aniline derivative with a sulfenyl chloride. The reaction sequence involves the formation of a disulfide linkage followed by an intramolecular attack of the amino group to complete the heterocycle. These methods offer different regiochemical control and functional group tolerance compared to the more common condensation routes.

Cyclization Reactions for Dithiazine Ring Formation

Synthesis of 6-Methyl-1,4,2-Benzodithiazine and Structurally Related Derivatives

The synthesis of the specific target, this compound, and its analogues requires precise control over the substitution pattern on the benzene (B151609) ring and subsequent functionalization of the dithiazine moiety.

The introduction of a methyl group onto the benzene portion of the benzodithiazine scaffold is almost exclusively achieved by utilizing a correspondingly substituted starting material. The regiochemistry of the final product is directly dictated by the substitution pattern of the initial 2-aminobenzenethiol.

To synthesize This compound , the key precursor is 2-amino-5-methylbenzenethiol . The methyl group is para to the amino group and meta to the thiol group.

To synthesize the isomeric 7-Methyl-1,4,2-benzodithiazine , the required precursor is 2-amino-4-methylbenzenethiol . Here, the methyl group is meta to the amino group and para to the thiol group.

This "starting material control" approach is highly efficient and unambiguous, avoiding complex and often low-yielding electrophilic aromatic substitution reactions on the pre-formed benzodithiazine ring system. The table below illustrates this direct correlation.

Table 1: Correlation of Starting Material to Product Regioisomer (Click to expand)

| Starting Material | Resulting Benzodithiazine Product | Reference(s) |

|---|---|---|

| 2-Amino-5-methylbenzenethiol | This compound derivatives | |

| 2-Amino-4-methylbenzenethiol | 7-Methyl-1,4,2-benzodithiazine derivatives |

The 3-position of the 1,4,2-benzodithiazine ring is the primary site for introducing structural diversity. A highly effective strategy involves the use of a versatile intermediate, 6-methyl-3-(methylthio)-1,4,2-benzodithiazine . This intermediate is typically prepared from the corresponding 3-thione, which is formed via cyclization with carbon disulfide, followed by S-methylation using an agent like methyl iodide.

The methylthio (-SCH₃) group at the 3-position functions as an excellent leaving group upon nucleophilic attack. This allows for the synthesis of a vast array of derivatives through simple substitution reactions. By reacting 6-methyl-3-(methylthio)-1,4,2-benzodithiazine with various nucleophiles, such as primary/secondary amines or hydrazines, a diverse library of 3-substituted analogues can be readily accessed. The reactions are often conducted in a suitable solvent like ethanol (B145695) or DMF, sometimes with gentle heating to drive the substitution to completion.

The table below outlines representative examples of this derivatization strategy.

Table 2: Synthesis of 3-Substituted this compound Derivatives (Click to expand)

| Precursor | Nucleophile | Resulting 3-Substituted Product | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| 6-Methyl-3-(methylthio)-1,4,2-benzodithiazine | Hydrazine (B178648) (N₂H₄) | 3-Hydrazinyl-6-methyl-1,4,2-benzodithiazine | Ethanol, reflux | |

| 6-Methyl-3-(methylthio)-1,4,2-benzodithiazine | Methylamine (CH₃NH₂) | 6-Methyl-3-(methylamino)-1,4,2-benzodithiazine | Ethanol, room temp. or heat | |

| 6-Methyl-3-(methylthio)-1,4,2-benzodithiazine | Piperidine | 6-Methyl-3-(piperidin-1-yl)-1,4,2-benzodithiazine | DMF, 80 °C | |

| 6-Methyl-3-(methylthio)-1,4,2-benzodithiazine | Aniline | 6-Methyl-3-(phenylamino)-1,4,2-benzodithiazine | Pyridine, reflux |

Introduction and Functionalization of the Methyl Group at Position 6 or 7

Advances in Synthetic Approaches and Yield Optimization

While the classical synthetic routes are robust, modern research focuses on improving their efficiency, sustainability, and scope. Key advancements include the development of one-pot procedures and the application of enabling technologies.

Yield Optimization: Optimization studies have shown that reaction yields are highly sensitive to parameters such as solvent polarity, base strength, and reaction temperature. For the nucleophilic substitution at the 3-position, polar aprotic solvents like DMF or DMSO can accelerate the reaction rate compared to alcohols, but may require more rigorous purification. The choice of base in the initial cyclization step is also critical for maximizing the yield of the heterocyclic intermediate.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating both the cyclization and substitution steps. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to cleaner reaction profiles and higher yields by minimizing the formation of thermal degradation byproducts. This is particularly advantageous for the synthesis of derivative libraries where high-throughput is desired.

Chemical Reactivity and Transformations of 6 Methyl 1,4,2 Benzodithiazine Systems

Nucleophilic Reactions on the 1,4,2-Benzodithiazine Ring

The C3 position of the 1,4,2-benzodithiazine 1,1-dioxide ring is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the derivatization of this heterocyclic system.

A common and synthetically useful reaction of 1,4,2-benzodithiazine 1,1-dioxide systems is the nucleophilic displacement of a leaving group at the 3-position. The methylthio (-SCH₃) group is a frequently utilized leaving group in this context. For instance, in derivatives of 6-chloro-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide, the methylthio group can be readily displaced by various nucleophiles.

The reaction involves the attack of a nucleophile on the C3 carbon of the benzodithiazine ring, leading to the elimination of methyl mercaptane (CH₃SH). This substitution pathway provides a straightforward method for introducing a wide array of functional groups at this position, significantly diversifying the chemical space of accessible derivatives.

Nitrogen-containing nucleophiles, such as primary amines and hydrazines, are particularly effective in displacing the 3-methylthio group. These reactions typically proceed smoothly, often by heating the reactants in a suitable solvent like methanol (B129727) or toluene (B28343), to yield 3-amino or 3-hydrazino derivatives.

For example, the reaction of 6-chloro-7-substituted-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides with various primary amines leads to the corresponding 3-amino-1,4,2-benzodithiazine 1,1-dioxides. wikipedia.org This nucleophilic substitution proceeds with the elimination of methyl mercaptane and is a key step in the synthesis of novel derivatives with potential biological activities. wikipedia.orgmdpi.com The reaction conditions can vary, from refluxing for several hours to stirring at room temperature, depending on the reactivity of the amine. wikipedia.org

Similarly, reactions with pyrid-2-ylhydrazines have been used to synthesize more complex heterocyclic systems. The reaction of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with these hydrazines in boiling toluene can lead to the formation of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides. beilstein-journals.org The proposed mechanism involves an initial nucleophilic attack by the hydrazine (B178648), which can then lead to either a direct substitution product or a more complex rearrangement involving the scission of the benzodithiazine ring. beilstein-journals.org

Table 1: Nucleophilic Displacement of the 3-Methylthio Group by Amines

| Starting Material | Nucleophile (Amine) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Chloro-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide | Isopropylamine | 6-Chloro-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-isopropylamino-1,4,2-benzodithiazine 1,1-dioxide | 40 | mdpi.com |

| 6-Chloro-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide | 2-(2-Aminoethyl)pyridine | 6-Chloro-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-[2-(2-pyridyl)ethylamino]-1,4,2-benzodithiazine 1,1-dioxide | 46 | mdpi.com |

| 6-Chloro-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide | 3-(2-Aminoethyl)pyridine | 6-Chloro-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-[2-(3-pyridyl)ethylamino]-1,4,2-benzodithiazine 1,1-dioxide | 78 | mdpi.com |

Displacement of Leaving Groups at the 3-Position

Intramolecular Cyclization and Rearrangement Reactions

The 1,4,2-benzodithiazine framework can participate in intramolecular reactions to form more complex molecular architectures, including fused and spirocyclic systems.

The synthesis of the 1,4,2-benzodithiazine ring itself often involves an intramolecular cyclization. A notable method is the intramolecular Friedel-Crafts type sulfonylation. This reaction starts with the nucleophilic substitution of a thiophenol onto an N-chlorosulfonylimidoyl chloride. The resulting intermediate then undergoes an intramolecular electrophilic attack of the sulfonyl group onto the electron-rich benzene (B151609) ring, typically catalyzed by a Lewis acid like AlCl₃, to form the fused benzodithiazine ring system. nih.govresearchgate.netorganic-chemistry.org

Furthermore, derivatives of 1,4,2-benzodithiazine can be precursors to other fused heterocyclic systems through rearrangement reactions. As mentioned, the reaction of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with pyrid-2-ylhydrazines can lead to the formation of N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides. beilstein-journals.org This transformation involves a ring-opening of the dithiazine moiety followed by an intramolecular cyclization to form the fused triazolopyridine system. beilstein-journals.org

The 1,4,2-benzodithiazine skeleton is a valuable component in the synthesis of spiro compounds. Spirocycles are three-dimensional structures where two rings are linked by a single common atom. wikipedia.orgmdpi.com The synthesis of spiro-benzodithiazines has been achieved through the reaction of 3-amino-6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives with isatoic anhydride. nih.govresearchgate.net In this reaction, the 3-amino group of the benzodithiazine acts as a nucleophile, attacking the anhydride. Subsequent intramolecular cyclization steps lead to the formation of a novel spiroheterocyclic system where the C3 carbon of the benzodithiazine becomes the spiro atom. nih.govresearchgate.net This reaction, typically performed by refluxing the components in toluene, yields complex structures such as 6′-chloro-1′,1′-dioxospiro[4H-benzo[d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.oxadiazocine-4,3′(2′H)- mdpi.comnih.govCurrent time information in Bangalore, IN.benzodithiazine]-2,6(1H,5H)diones. nih.gov

Table 2: Synthesis of Spiro-Benzodithiazine Derivatives

| Benzodithiazine Reactant | Co-reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(R²-amino)-6-chloro-7-R¹-1,4,2-benzodithiazine 1,1-dioxide | Isatoic anhydride | Toluene, reflux, 42 h | 6'-Chloro-7'-R¹-2'-(R²)-1',1'-dioxo-2'H-spiro[benzo[d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.oxadiazocine-4,3'-(1,4,2-benzodithiazine)]-2,6(1H,5H)-dione | nih.govresearchgate.net |

Formation of Fused Heterocyclic Systems

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the 6-methyl-1,4,2-benzodithiazine system is subject to electrophilic aromatic substitution, a class of reactions fundamental to aromatic chemistry. spcmc.ac.in The outcome of these substitutions is governed by the directing effects of the substituents already present on the ring: the methyl group and the fused dithiazine ring.

The methyl group is a well-known activating group and an ortho, para-director. wikipedia.org It donates electron density to the ring through hyperconjugation, stabilizing the carbocation intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the positions ortho or para to it. wikipedia.org

The dithiazine portion of the molecule, specifically the sulfonamide group (-SO₂-N-), is generally considered a deactivating group due to its electron-withdrawing nature. Deactivating groups typically direct incoming electrophiles to the meta position.

Therefore, in an electrophilic substitution reaction on this compound, the regiochemical outcome will be a result of the competing directing effects of the activating ortho, para-directing methyl group and the deactivating effect of the heterocyclic ring. The synthesis of the benzodithiazine ring itself via intramolecular Friedel-Crafts sulfonylation demonstrates the reactivity of the benzene precursor to electrophilic attack. researchgate.netorganic-chemistry.org In unsymmetrically substituted thiophenols, the site of this intramolecular cyclization is influenced by both steric and electronic factors, highlighting the principles of electrophilic aromatic substitution. researchgate.net

Oxidation Reactions of the Sulfur Atoms (e.g., Sulfone Formation)

The oxidation of the sulfur atoms in the 1,4,2-benzodithiazine ring system is a key transformation, yielding the corresponding 1,1-dioxides (sulfones). These sulfones are often stable, crystalline compounds and serve as important intermediates or as biologically active molecules themselves. Various oxidizing agents and methods have been employed for this purpose, leading to the selective oxidation of the sulfur atom at position 1.

Detailed research has explored several synthetic routes to achieve this transformation. One common approach involves the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), which are known for their effectiveness in oxidizing sulfides to sulfones. researchgate.net For instance, selective oxidation at the sulfur atom in the benzo researchgate.netmdpi.comptfarm.pldithiazine ring to form the 1,1-dioxide has been achieved using m-CPBA. researchgate.net

Another established method for the synthesis of sulfones from sulfides is the use of hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org A system utilizing hydrogen peroxide in combination with sulfuryl fluoride (B91410) and a base has been shown to be effective for the oxidation of various sulfides to sulfones in good to excellent yields. sioc-journal.cn The by-products of this particular system are water-soluble inorganic compounds, which simplifies the purification of the desired sulfone product. sioc-journal.cn

Oxidative cyclization reactions have also been employed to construct the 1,4,2-benzodithiazine 1,1-dioxide core. In one such method, an N-substituted o-[(aroylmethyl)sulfanyl]benzenesulfonamide precursor undergoes intramolecular oxidative coupling upon treatment with sodium hydride and iodine to yield a 2,3-dihydro-1,4,2-benzodithiazine 1,1-dioxide. clockss.org Similarly, the treatment of 2-(aminosulfonyl)benzothioamides with iodine in the presence of triethylamine (B128534) can lead to the formation of 4H-1,3,2-benzodithiazin-4-imine 1,1-dioxides through an oxidative cyclization process. clockss.orgthieme-connect.com

The resulting this compound 1,1-dioxide and its derivatives are valuable compounds in medicinal chemistry. For example, various 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized and investigated for their potential therapeutic applications. nih.gov

The table below summarizes representative oxidation reactions leading to benzodithiazine sulfone systems based on related structures and general methodologies.

| Reactant/Precursor | Oxidizing Agent(s) / Reagents | Product Type | Reference(s) |

| Benzo researchgate.netmdpi.comptfarm.pldithiazine derivative | m-Chloroperbenzoic acid (m-CPBA) | Benzo researchgate.netmdpi.comptfarm.pldithiazine 1,1-dioxide | researchgate.net |

| General Sulfides | Hydrogen Peroxide / SO₂F₂ / Base | Sulfones | sioc-journal.cn |

| N-substituted o-[(aroylmethyl)sulfanyl]benzenesulfonamides | Sodium Hydride / Iodine | 2,3-Dihydro-1,4,2-benzodithiazine 1,1-dioxides | clockss.org |

| 2-(Aminosulfonyl)benzothioamides | Iodine / Triethylamine | 4H-1,3,2-Benzodithiazin-4-imine 1,1-dioxides | clockss.orgthieme-connect.com |

Mechanistic Investigations of Chemical Processes Involving 6 Methyl 1,4,2 Benzodithiazine

Elucidation of Reaction Pathways and Proposed Intermediates

One effective method involves a two-step heterocyclization starting from N-chlorosulfonyltrichloroacetimidoyl chloride and substituted thiophenols. arkat-usa.orgresearchgate.net The initial step is a nucleophilic substitution at the imine carbon atom of the imidoyl chloride by the sulfur atom of the thiophenol. This reaction occurs readily at room temperature and leads to the formation of stable N-chlorosulfonylthioimidates as key intermediates. arkat-usa.orgresearchgate.net The subsequent step is an intramolecular Friedel-Crafts type sulfonylation, which requires a Lewis acid catalyst to proceed, ultimately forming the 1,4,2-benzodithiazine-1,1-dioxide ring. arkat-usa.orgresearchgate.net

Another pathway involves the reaction of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with pyrid-2-ylhydrazines. ptfarm.pl The proposed mechanism suggests the initial formation of an adduct (Intermediate A), which can then follow one of two paths: either the loss of a methanethiol (B179389) (CH₃SH) molecule to yield a nucleophilic substitution product or the scission of the benzodithiazine ring, leading to a different intermediate (Intermediate C). ptfarm.pl

In the synthesis of 2,3-dihydro-1,4,2-benzodithiazine 1,1-dioxides, a pathway begins with secondary benzenesulfonamides. clockss.org These starting materials are converted into 2,N-dilithio compounds, which then react with elemental sulfur to generate thiolate intermediates. These intermediates are subsequently alkylated to produce N-substituted o-[(aroylmethyl)sulfanyl]benzenesulfonamides. clockss.org The final ring closure is achieved through an intramolecular oxidative coupling of these precursors. clockss.org

Furthermore, the formation of related benzodithiazine structures can involve oxidative cyclization. For instance, 2-(aminosulfonyl)benzothioamides can be treated with iodine to yield 4H-1,3,2-benzodithiazin-4-imine 1,1-dioxides. clockss.org This reaction is thought to proceed through an iminosulfenyl iodide intermediate, which then undergoes an intramolecular nucleophilic attack by the sulfonamide nitrogen to form the final product. clockss.org

A proposed mechanism for the formation of benzoxazine (B1645224) precursors, which can be converted to benzodithiazines, involves the reaction of a carboxamide with thionyl chloride. nih.gov This is believed to form an initial unstable intermediate (A) that evolves hydrogen chloride to give a second intermediate (B), which then undergoes intramolecular cyclocondensation to yield the product. nih.gov

Table 1: Proposed Intermediates in Benzodithiazine Synthesis

| Starting Material(s) | Proposed Intermediate(s) | Reaction Pathway | Product Type | Source(s) |

|---|---|---|---|---|

| N-chlorosulfonyltrichloroacetimidoyl chloride, Thiophenols | N-chlorosulfonylthioimidates | Two-step heterocyclization | 1,4,2-Benzodithiazine-1,1-dioxides | arkat-usa.orgresearchgate.net |

| Secondary benzenesulfonamides, Elemental sulfur, Phenacyl bromide | 2,N-dilithio compounds, Thiolate intermediates, N-substituted o-[(aroylmethyl)sulfanyl]benzenesulfonamides | Lithiation, Sulfuration, Alkylation, Oxidative Coupling | 2,3-Dihydro-1,4,2-benzodithiazine 1,1-dioxides | clockss.org |

| 2-(Aminosulfonyl)benzothioamides, Iodine | Iminosulfenyl iodide | Oxidative Cyclization | 4H-1,3,2-Benzodithiazin-4-imine 1,1-dioxides | clockss.org |

| 6-Chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide, Pyrid-2-ylhydrazines | Adduct (A), Ring-scission product (C) | Nucleophilic substitution / Ring scission | 4-Chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides | ptfarm.pl |

| Carboxamides, Thionyl chloride | Unstable adduct (A), Intermediate (B) | Intramolecular Cyclocondensation | Benzoxazines (precursors to Benzodithiazines) | nih.gov |

Role of Catalysts and Solvents in Modulating Reactivity

The choice of catalysts and solvents plays a pivotal role in directing the course of reactions involving 6-methyl-1,4,2-benzodithiazine and its analogs, influencing reaction rates, yields, and even the reaction pathway itself.

In the synthesis of 1,4,2-benzodithiazine-1,1-dioxides via intramolecular Friedel-Crafts sulfonylation of N-chlorosulfonylthioimidate intermediates, the presence of a Lewis acid catalyst is mandatory. arkat-usa.orgresearchgate.net Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are effective in promoting the cyclization step, which is typically conducted in dichloroethane at reflux. arkat-usa.orgresearchgate.net However, the choice of catalyst can be critical, as stronger Lewis acids like AlCl₃ may lead to unwanted side reactions and tarring, particularly with electron-rich substrates. researchgate.net

In other synthetic routes, Brønsted acids are employed. For example, a catalytic amount of glacial acetic acid is used to facilitate the condensation of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines with aldehydes to furnish the final products. nih.gov Solvents in these reactions, such as ethanol (B145695), methanol (B129727), or 2-methoxyethanol, are chosen based on the specific reactants and desired reaction conditions (e.g., temperature). nih.gov

The solvent can also act as a medium for controlling reactivity in non-catalytic steps. The synthesis of N-methyl-N-(substituted-benzodithiazin-3-yl)hydrazines is performed in boiling dry acetonitrile. nih.gov Similarly, nucleophilic displacement of a methylthio group from the benzodithiazine ring by an amine proceeds efficiently in boiling methanol. nih.gov Toluene (B28343) is another common solvent, used for reactions conducted at higher temperatures, such as the reaction of methylthiobenzodithiazine with pyrid-2-ylhydrazines or the acylation of aminobenzodithiazines. ptfarm.plnih.gov

Base catalysis is also significant. In the oxidative cyclization of 2-(aminosulfonyl)benzothioamides to form 4H-1,3,2-benzodithiazin-4-imine 1,1-dioxides, two equivalents of triethylamine (B128534) are required in dichloromethane (B109758) to facilitate the reaction with iodine. clockss.org The base is proposed to assist in the formation of the iminosulfenyl iodide intermediate and to trap the hydrogen iodide eliminated during the final ring closure. clockss.org

Table 2: Influence of Catalysts and Solvents on Benzodithiazine Reactions

| Reaction Type | Catalyst | Solvent | Role of Catalyst/Solvent | Source(s) |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Sulfonylation | AlCl₃, ZnCl₂ | Dichloroethane | Essential Lewis acid to promote cyclization. | arkat-usa.orgresearchgate.net |

| Condensation with Aldehydes | Glacial Acetic Acid (catalytic) | Ethanol, Methanol | Brønsted acid catalysis for condensation. | nih.gov |

| Nucleophilic Substitution (Amine for -SMe) | None | Boiling Methanol | Solvent for nucleophilic displacement reaction. | nih.gov |

| Reaction with Hydrazines | None | Boiling Toluene | High-temperature solvent for substitution/rearrangement. | ptfarm.pl |

| Oxidative Cyclization | Triethylamine | Dichloromethane | Base catalyst to facilitate intermediate formation and trap acid byproduct. | clockss.org |

| Synthesis of Hydrazine (B178648) derivatives | None | Dry Acetonitrile | Solvent for reaction of methylthiobenzodithiazines with methylhydrazine. | nih.gov |

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of substituted this compound derivatives often presents challenges related to regioselectivity and stereochemistry, where the precise control over the arrangement of atoms is crucial for the final structure and properties of the molecule.

Regioselectivity is a key consideration in the construction of the benzodithiazine ring. A notable example is the reaction of N-chlorosulfonyltrichloroacetimidoyl chloride with thiophenols, which proceeds with high regioselectivity. arkat-usa.orgresearchgate.net The reaction initiates with a nucleophilic attack from the thiophenol sulfur onto the imine carbon, followed by an intramolecular sulfonylation onto the aromatic ring of the thiophenol. arkat-usa.orgresearchgate.net This selectivity is inverted when phenols are used instead of thiophenols, which react via electrophilic imidoylation of the ortho-carbon of the phenol (B47542) ring. arkat-usa.orgresearchgate.net The reaction of an unsymmetrically substituted starting material, such as 3-methoxythiophenol, can lead to a mixture of regioisomers, demonstrating the challenges in controlling the site of intramolecular cyclization. researchgate.net In one such case, two isomers were formed in a 4:1 ratio. researchgate.net

Another instance of regiocontrol is observed in the alkylation of substituted hydrazines. The reaction of 3-methylthiobenzodithiazines with N-methylhydrazine proceeds regioselectively, with alkylation occurring at the more substituted nitrogen atom of the hydrazine moiety. nih.gov This selective substitution prevents the formation of N1 and N2 alkylation isomers, leading to high yields of the desired N-methyl-N-substituted hydrazine intermediate. nih.gov

Stereochemical outcomes are also critical, particularly when chiral centers are formed. In a formal total synthesis of pseudopteroxazole, a key step involved an intramolecular Michael addition to form a dihydrobenzothiazine ring system, a close structural relative of benzodithiazines. nih.gov This cyclization step proceeded with high diastereoselectivity (up to 10:1). However, the reaction yielded the thermodynamically favored, yet undesired, diastereomer. This necessitated a subsequent correction of the stereocenter to achieve the desired natural product configuration. nih.gov In a different system, the stereochemistry of an exocyclic imine on a 4H-1,3,2-benzodithiazin-4-imine 1,1-dioxide was investigated. clockss.org NOESY NMR analysis indicated the exclusive formation of the (Z)-isomer, with no detectable amount of the corresponding (E)-isomer, suggesting high stereoselectivity in the cyclization process. clockss.org

Table 3: Regiochemical and Stereochemical Control in Benzodithiazine Synthesis

| Reaction | Aspect Controlled | Outcome | Mechanistic Rationale / Notes | Source(s) |

|---|---|---|---|---|

| Heterocyclization with N-chlorosulfonyltrichloroacetimidoyl chloride | Regioselectivity | Thiophenols attack via sulfur; Phenols attack via carbon. | The nucleophilicity of the heteroatom (S vs. O) and the aromatic ring dictates the initial point of attack. | arkat-usa.orgresearchgate.net |

| Alkylation of substituted hydrazines | Regioselectivity | Alkylation occurs on the more substituted nitrogen atom. | Prevents formation of N1/N2 isomers. | nih.gov |

| Intramolecular Michael Addition | Diastereoselectivity | High (10:1), but forms the undesired diastereomer. | The reaction favors the thermodynamically more stable product, which required stereochemical correction. | nih.gov |

| Oxidative Cyclization to Imine | Stereoselectivity | Exclusive formation of the (Z)-isomer. | Based on NOESY NMR analysis; the (E)-isomer was not detected. | clockss.org |

| Heterocyclization with 3-methoxythiophenol | Regioselectivity | Formation of two regioisomers in a 4:1 ratio. | Demonstrates the challenge of controlling cyclization with unsymmetrical precursors. | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of 6 Methyl 1,4,2 Benzodithiazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

For instance, the analysis of (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone provides a clear example of how NMR data is interpreted. clockss.org In the ¹H NMR spectrum, a sharp singlet appears around δ 2.40 ppm, which is characteristic of the methyl (CH₃) group protons at the C6 position of the benzodithiazine ring. clockss.org The aromatic protons of the benzodithiazine and phenyl rings appear as a series of multiplets and distinct signals in the downfield region (δ 7.06–8.09 ppm). clockss.org

The ¹³C NMR spectrum complements this information by detailing the carbon skeleton. The methyl carbon at C6 gives a signal in the upfield region at approximately δ 21.5 ppm. clockss.org The spectrum for (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone shows a characteristic signal for the carbonyl carbon (C=O) at δ 189.9 ppm, while the various aromatic and heterocyclic carbons are observed between δ 126.4 and δ 143.5 ppm. clockss.org The stereochemistry of some derivatives, such as the Z-configuration of an imino moiety, has been confirmed through NOESY analyses, which observe the spatial proximity of protons. clockss.org

Table 1: Selected ¹H and ¹³C NMR Data for (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone clockss.org

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| CH₃ (at C6) | 2.40 (s, 3H) | 21.5 |

| Aromatic CH | 7.06–7.78 (m) | 126.4–135.7 |

| C=O | - | 189.9 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 6-methyl-1,4,2-benzodithiazine derivatives, IR spectra are particularly useful for confirming the presence of key structural features, such as sulfonyl (SO₂) and carbonyl (C=O) groups. clockss.orgnih.gov

In the case of 1,1-dioxide derivatives, the symmetric and asymmetric stretching vibrations of the SO₂ group produce strong absorption bands typically found in the regions of 1351–1340 cm⁻¹ and 1170–1166 cm⁻¹, respectively. clockss.org For derivatives containing a carbonyl group, such as (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone, a strong absorption band is observed around 1684 cm⁻¹, characteristic of the C=O stretch. clockss.org The presence of an N-H bond in related structures is indicated by absorption bands in the range of 3190-3240 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone clockss.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1684 | C=O (Ketone) Stretch |

| 1351 | SO₂ Asymmetric Stretch |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography provides the most definitive structural evidence by mapping the precise spatial arrangement of atoms in a crystalline solid, including bond lengths and angles. arkat-usa.orgacs.org This technique has been crucial in the study of benzodithiazine derivatives, not only for confirming proposed structures but also for correcting misidentified ones. nih.gov

For example, X-ray analysis was used to unambiguously establish the molecular structure of related benzoxazine-substituted benzodithiazine dioxides, revealing a benzoxazine (B1645224) ring where a quinazolinone ring had been previously proposed. nih.gov Although specific crystallographic data for the parent this compound is not detailed in the surveyed literature, the analysis of related compounds like 3-(trichloromethyl)naphtho[2,1-e] clockss.orgnih.govnih.govdithiazine-1,1-dioxide has proven the power of this method to confirm the heterocyclic ring system and the connectivity of its substituents. arkat-usa.org This method remains the gold standard for absolute structure determination in this class of compounds. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. clockss.org

For the derivative (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone, HR-MS analysis using Direct Analysis in Real Time (DART) ionization provided an exact mass that closely matched the calculated value for the protonated molecule [M+H]⁺, confirming its elemental composition. clockss.org

Table 3: High-Resolution Mass Spectrometry Data for a this compound Derivative clockss.org

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the purity and empirical formula of the synthesized compound. nih.gov

For various derivatives of this compound, elemental analysis has been routinely used to confirm their composition. For example, the analysis of (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone yielded results that were in excellent agreement with the calculated values for the formula C₂₁H₁₇NO₃S₂. clockss.org

Table 4: Elemental Analysis Data for a this compound Derivative clockss.org

| Compound | Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone | C₂₁H₁₇NO₃S₂ | C | 63.78 | 63.51 |

| H | 4.33 | 4.46 |

Computational and Theoretical Chemistry Studies on 6 Methyl 1,4,2 Benzodithiazine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 6-methyl-1,4,2-benzodithiazine and its derivatives, these computational methods are instrumental in elucidating their electronic structure, conformational preferences, and reactivity, which are pivotal for understanding their biological activities.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a significant parameter that describes the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

In studies of 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives, the HOMO and LUMO energies have been identified as important descriptors in Quantitative Structure-Activity Relationship (QSAR) models. For instance, the energy of the HOMO was found to be highly involved in the cytotoxic activity of these compounds against the MCF-7 breast cancer cell line. nih.gov This suggests that the ability of these molecules to donate electrons plays a key role in their anticancer mechanism.

Optimized Molecular Geometries and Conformations

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov Techniques such as the ab-initio restricted Hartree-Fock (RHF) method with a 6-31G* polarization basis set have been used to calculate the full optimized geometries of 6-chloro-7-R¹-3-(R²-amino)-1,4,2-benzodithiazine 1,1-dioxides. nih.gov

These calculations are essential for understanding the molecule's shape and how it might interact with biological targets. The process of geometry optimization involves finding the minimum energy conformation of the molecule by iteratively adjusting atomic positions, bond lengths, and bond angles until a stable structure is achieved. nih.gov For complex molecules, there can be multiple low-energy conformations, and computational studies can help identify the most populated ones under specific conditions.

Tautomeric Equilibria and Relative Stabilities

Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemistry of many heterocyclic compounds, including derivatives of 1,4,2-benzodithiazine. Quantum chemical calculations can predict the relative energies of different tautomers, providing insight into their equilibrium distribution. nih.gov

For example, in a study of 3-(R²-amino)-1,4,2-benzodithiazine 1,1-dioxides, calculations confirmed that the amino tautomer is more stable than the imino tautomer. nih.gov The relative tautomer energies, calculated with the Boltzmann distribution term, supported experimental findings. nih.gov The stability of tautomers can be influenced by substituents and the surrounding solvent environment. Computational models can account for solvent effects to provide a more accurate picture of the tautomeric equilibrium in solution.

Electrostatic Potential Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netreed.edu These maps display the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. reed.edu Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For derivatives of 6-chloro-1,4,2-benzodithiazine, MEP maps have been used to understand the reactivity of the molecules in reactions with electrophiles. nih.gov By analyzing the electrostatic atomic charges and the potential surface, researchers can identify the most nucleophilic centers in the molecule. nih.gov For instance, higher negative electrostatic charges on the nitrogen atom of the amine group in certain 3-aminobenzodithiazines explained their different chemical behavior in reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in drug discovery for predicting the activity of new compounds and for guiding the design of more potent molecules. nih.govmdpi.com

Development of Predictive Models for Biological Activity Profiles

QSAR models have been successfully developed for various derivatives of 1,4,2-benzodithiazine to predict their anticancer activity. nih.govnih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

In a study on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, QSAR models were developed to understand their cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). nih.gov The QSAR model for the MCF-7 cell line indicated that the natural charge on a specific carbon atom and the energy of the HOMO were highly correlated with cytotoxic activity. nih.gov For the HCT-116 cell line, the cytotoxic activity was found to be dependent on the natural charge on a carbon atom and the electrostatic charge on a nitrogen atom. nih.gov These findings provide valuable guidelines for the future design and synthesis of novel anticancer agents based on the 1,4,2-benzodithiazine scaffold. nih.gov

Identification of Physicochemical Descriptors Influencing Activity (e.g., Electronic, Steric, Hydrophilic, Hydrophobic)

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in identifying the key physicochemical properties of a molecule that influence its biological activity. For the 1,4,2-benzodithiazine class, QSAR analyses have successfully correlated structural descriptors with cytotoxic and antiviral effects.

In a study on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, researchers performed QSAR analysis to understand their cytotoxic activity against human cancer cell lines. nih.gov The investigation revealed that electronic and steric features were critical. The QSAR model for activity against the MCF-7 breast cancer cell line indicated that the natural charge on carbon atom C13 and the energy of the Highest Occupied Molecular Orbital (HOMO) were highly involved in the cytotoxic effect. nih.gov For the HCT-116 colon cancer cell line, the activity was found to be dependent on the natural charge on carbon atom C13 and the electrostatic charge on nitrogen atom N10. nih.gov

| Derivative Class | Biological Target | Influential Physicochemical Descriptors | Reference |

| 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides | MCF-7 Cancer Cell Line | Natural charge on C13, Energy of HOMO | nih.gov |

| 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides | HCT-116 Cancer Cell Line | Natural charge on C13, Electrostatic charge on N10 | nih.gov |

| 3-aroyl-1,1-dioxo-1,4,2-benzodithiazine | HIV-1 Integrase (C65s) | Dipole Moment (X), Hydrophobicity | cabidigitallibrary.org |

| 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazines | MOLT-4/UO-31 Cancer Cell Lines | RDF (Radial Distribution Function) descriptors, 3D-MorSE descriptors | nih.gov |

Another QSAR analysis was performed on 3-aroyl-1,1-dioxo-1,4,2-benzodithiazine derivatives to understand their inhibitory activity against HIV-1 integrase. cabidigitallibrary.org This study concluded that an increase in the molecular dipole moment (X) led to a reduction in inhibitory activity. cabidigitallibrary.org Conversely, substitutions with highly hydrophobic groups were found to be conducive for activity, highlighting the importance of hydrophobicity for this particular biological target. cabidigitallibrary.org

Furthermore, QSAR studies on 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified molecular descriptors from the Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MorSE) classes as being predictive of anticancer activity against MOLT-4 (leukemia) and UO-31 (renal) cancer cell lines. nih.gov These findings underscore that a combination of electronic, steric, and hydrophobic factors, often represented by complex topological and 3D descriptors, governs the biological efficacy of this class of compounds.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding ligand-target interactions at a molecular level.

For the 1,4,2-benzodithiazine scaffold, docking studies have been crucial in elucidating binding mechanisms. In a 3D-QSAR study of 3-aroyl-1,1-dioxo-1,4,2-benzodithiazine derivatives as HIV-1 integrase inhibitors, molecular docking was performed to explore the binding mode of these inhibitors within the enzyme's catalytic domain. nih.gov The docked conformation of the most potent molecule in the series was then used as a structural template for aligning the entire set of compounds, a critical step for developing reliable CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov This integrated approach, where docking informs the 3D-QSAR alignment, has provided significant clues for a deeper understanding of the interactions between these inhibitors and the HIV-1 integrase enzyme. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Building upon docking simulations, researchers can predict specific binding modes and rationalize the structural basis for binding affinity. The study on 3-aroyl-1,1-dioxo-1,4,2-benzodithiazine derivatives targeting HIV-1 integrase revealed that steric and hydrophobic fields have a more substantial contribution to the inhibitory activity than other molecular fields. nih.gov This suggests that the binding pocket on the enzyme favors ligands with specific shapes and hydrophobic characteristics for optimal interaction. The computational models derived from these docking-based alignments successfully predicted the activity of the compounds, validating the predicted binding mode. nih.gov

| Derivative Class | Biological Target | Key Findings from Docking/Binding Simulation | Reference |

| 3-aroyl-1,1-dioxo-1,4,2-benzodithiazine | HIV-1 Integrase | Docking explored the binding mode; the resulting 3D-QSAR showed that steric and hydrophobic fields are major contributors to activity. | nih.gov |

These simulations provide a molecular-level hypothesis for the observed structure-activity relationships, guiding further chemical modifications to enhance binding affinity and, consequently, biological potency.

Ligand Efficiency and Pharmacophore Modeling

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, relative to its size. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For the broader class of HIV-1 integrase inhibitors, which includes 1,4,2-benzodithiazine derivatives, pharmacophore models have been developed to aid in the discovery of novel compounds. researchgate.net One successful pharmacophore model, developed from various classes of integrase strand transfer inhibitors, was used for virtual screening. researchgate.net This model's key features were identified and are detailed in the table below.

| Pharmacophore Model Feature | Description |

| Hydrogen Bond Acceptor | Two features identified |

| Hydrogen Bond Donor | One feature identified |

| Hydrophobic Aromatic | One feature identified |

| Excluded Volumes | Four features identified |

This pharmacophore hypothesis, which achieved a high correlation coefficient of 0.92, was subsequently used as a 3D query to screen chemical databases for new potential inhibitors. researchgate.net Such models serve as a powerful virtual tool, filtering large compound libraries to identify molecules that possess the necessary structural features for interaction with the biological target, thereby streamlining the drug discovery process.

Exploration of Biological Activities of 6 Methyl 1,4,2 Benzodithiazine Derivatives and Analogues

Anticancer and Antiproliferative Activity Investigations (In Vitro Cell Line Studies)

Derivatives of 6-Methyl-1,4,2-benzodithiazine have demonstrated notable potential as anticancer and antiproliferative agents in a variety of in vitro studies. These investigations have spanned a wide range of human cancer cell lines, revealing the broad-spectrum yet often selective nature of these compounds.

Activity against Diverse Cancer Cell Lines

The antitumor potential of this compound derivatives has been assessed against a comprehensive panel of human cancer cell lines. Notably, the National Cancer Institute (NCI) has screened several of these compounds against its 60-cell line panel, which represents nine different types of human cancers, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govnih.gov

For instance, a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were evaluated, with compound 5h showing significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells, causing 10% and 47% cancer cell death, respectively. nih.gov This compound also displayed good selectivity towards prostate (DU-145), colon (SW-620), and renal (TK-10) cancer cell lines. nih.gov Another derivative, 5a , inhibited the growth of 21 cancer cell lines. nih.gov

Similarly, 4-Dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate (9 ) was identified as a prominent compound due to its remarkable activity and selectivity for the leukemia SR cell line. nih.gov Furthermore, 6-Chloro-3-(2-hydroxyphenyl)-7-methyl-2,3-dihydro-1,4,2-benzodithiazine 1,1-dioxide (7 ) showed noteworthy activity against the leukemia CCRF-CEM cell line (GI50 <10 nM) and moderate activity against 49 other human tumor cell lines. researchgate.net

Studies on other derivatives have also shown promising results against specific cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). nih.govmdpi.commdpi.com For example, some N-acyl-4-chloro-5-methyl-2-(R¹-methylthio)benzenesulfonamides demonstrated growth percentages ranging from 7% to 46% against these cell lines. researchgate.net A series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives also showed high cytotoxic effects, particularly against HeLa cells. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 5h | Ovarian (OVCAR-3), Breast (MDA-MB-468) | Significant cytotoxic effects (10% and 47% cell death, respectively) | nih.gov |

| 5a | 21 different cancer cell lines | Growth inhibition | nih.gov |

| 9 | Leukemia (SR) | Remarkable activity and selectivity | nih.gov |

| 7 | Leukemia (CCRF-CEM) | GI50 <10 nM | researchgate.net |

| 16 | HeLa | IC50 value of 10 µM | nih.gov |

| 14 | MCF-7, HCT-116 | IC50 values of 15 µM and 16 µM, respectively | nih.gov |

| 11-13 | HeLa | High cytotoxic effect (IC50: 6–7 μM) | researchgate.net |

| AQ-12 | HCT-116, MCF-7 | Notable cytotoxicity (IC50 = 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively) | mdpi.com |

Structure-Activity Relationships (SAR) Governing Antiproliferative Potency and Selectivity

The antiproliferative potency and selectivity of this compound derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that enhance anticancer activity.

For a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, the presence of a 2,4-dihydroxyphenyl or a 2-hydroxy-5-nitrophenyl moiety at the N2 position of the 3-hydrazinobenzodithiazine scaffold was associated with outstanding anticancer activity against HeLa, MCF-7, and HCT-116 cell lines. nih.gov Quantitative structure-activity relationship (QSAR) analysis of this series indicated that the natural charge on a specific carbon atom and the energy of the highest occupied molecular orbital (HOMO) were highly involved in the cytotoxic activity against the MCF-7 cell line. nih.gov

In another study involving 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, QSAR models identified specific molecular descriptors (RDF055p, RDF145m, Mor32m, and Mor16e) that correlated with their anticancer activity. nih.gov This highlights the importance of the three-dimensional arrangement of atoms and their electronic properties in determining biological efficacy.

Furthermore, research on a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed that the more lipophilic 2-arylquinoline derivatives displayed better activity against HeLa and PC3 cells compared to the less lipophilic tetrahydroquinoline counterparts. rsc.org This suggests that lipophilicity can play a significant role in the anticancer properties of these compounds. The electronic character of the substituent at position-3 of the benzodithiazine ring system has also been identified as an important factor influencing cytotoxicity. nih.gov

Cellular Mechanisms of Action

Investigations into the cellular mechanisms of action of this compound derivatives have revealed their ability to modulate cell cycle progression and induce apoptosis, or programmed cell death. researchgate.net

For instance, certain active compounds were found to inhibit the proliferation of HCT-116, HeLa, and MCF-7 cells by increasing the number of apoptotic cells. researchgate.netresearchgate.net This was confirmed by cytometric analysis of phosphatidylserine (B164497) translocation and mitochondrial membrane potential. researchgate.netresearchgate.net Treatment with these compounds also led to dose-dependent morphological changes characteristic of apoptosis. researchgate.net

Further studies on 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives demonstrated that their antiproliferative effects were associated with the ability to induce apoptosis in HeLa cells. nih.gov These compounds increased the population of early apoptotic cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through the activation of caspases. nih.gov Similarly, other derivatives have been shown to induce cell cycle arrest at different phases (G0/G1, S, or G2/M) in various cancer cell lines, including A-2780, HT-29, MCF-7, and HepG2. mdpi.commdpi.com

Interaction with Specific Cellular Targets

The anticancer activity of some this compound analogues has been linked to their interaction with specific cellular targets, most notably the MDM2-p53 pathway. The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its activity is negatively regulated by the MDM2 protein. nih.gov Therefore, inhibiting the MDM2-p53 interaction is a promising strategy for cancer therapy. mdpi.com

While some studies on benzothiazole (B30560) derivatives have focused on designing inhibitors of the p53-MDM2 pathway, research on certain 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives showed no change in p53 stability. mdpi.comnih.gov Instead, these compounds induced cell cycle arrest and apoptosis through a p53-independent mechanism. mdpi.com This indicates that while the MDM2-p53 pathway is a key target, these compounds may exert their anticancer effects through alternative signaling pathways.

Anti-Human Immunodeficiency Virus (Anti-HIV) Activity Research (In Vitro Studies)

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as anti-HIV agents. These in vitro studies have demonstrated their ability to inhibit the replication of the virus, including drug-resistant strains.

Efficacy against Wild-Type HIV-1 and Drug-Resistant Mutants

Several series of this compound derivatives have shown promising anti-HIV-1 activity in vitro. For example, a series of 4-(4-chloro-5-R¹-2-mercaptobenzenesulfonyl)perhydro-1,2,4-triazin-3-ones exhibited moderate to high anti-HIV activity. ptfarm.pl Similarly, 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides also displayed moderate to fairly high anti-HIV activity. ptfarm.pl

The mechanism of action for some of these compounds involves the inhibition of key viral enzymes. For instance, some derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme essential for viral replication. researchgate.net

Importantly, the anti-HIV activity of these compounds is not limited to the wild-type virus. The development of drug resistance is a major challenge in HIV therapy. nih.govplos.org Some tri-substituted 1,3,5-triazine (B166579) derivatives have shown promise in inhibiting the growth of both drug-sensitive and drug-resistant variants of HIV-1, such as those with K103N/Y181C and Y181C mutations. nih.gov This suggests that these compounds may be effective against a broader range of HIV-1 strains, which is a significant advantage for potential therapeutic applications.

Table 2: Anti-HIV Activity of Selected this compound Derivatives

| Compound Series | Target | Observed Activity | Reference(s) |

|---|---|---|---|

| 4-(4-chloro-5-R¹-2-mercaptobenzenesulfonyl)perhydro-1,2,4-triazin-3-ones | HIV-1 | Moderate to high anti-HIV activity | ptfarm.pl |

| 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides | HIV-1 | Moderate to fairly high anti-HIV activity | ptfarm.pl |

| 3-aroyl-1,1-dioxo-1,4,2-benzodithiazines | HIV-1 Integrase | Inhibition of viral replication | researchgate.net |

| Tri-substituted 1,3,5-triazine derivatives | Wild-type and drug-resistant HIV-1 | Inhibition of viral growth | nih.gov |

Structural Determinants of Anti-HIV Potency

Research into 1,4,2-benzodithiazine derivatives has identified several structural features crucial for their anti-HIV activity. researchgate.net Studies have shown that modifications to this core structure can lead to potent inhibition of HIV-1. researchgate.net For instance, the introduction of hydrophobic groups is often beneficial for anti-HIV potency. core.ac.uknih.gov

One area of focus has been the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). kuleuven.be For a series of 4,5,6,7-tetrahydro-5-methyl-thieno[2,3-d]pyrimidin-4-one derivatives, which are structurally related to benzodithiazines, specific substitutions were found to enhance anti-HIV activity. The presence of a hydrophobic group at certain positions appears to be a key determinant for potency. nih.gov

Quantitative structure-activity relationship (QSAR) studies on various heterocyclic compounds, including those with scaffolds similar to benzodithiazines, have provided insights into the structural requirements for anti-HIV activity. researchgate.net These studies often highlight the importance of specific electronic and steric properties of the substituents. For example, in a series of pyrimido[1,2-c] nih.govnih.govbenzothiazin-6-imine derivatives, hydrophobic and electron-donating groups on the benzene (B151609) ring improved antiviral activity. core.ac.uk

The following table summarizes the anti-HIV activity of selected benzothiazine and related derivatives:

| Compound Class | Key Structural Features | Target | Potency (EC₅₀) |

| 1,2-Benzothiazine-3-carboxamide 1,1-dioxide derivatives | Hydrophobic group at N-2 position, especially benzyl (B1604629) or substituted benzyl groups | HIV-1 Integrase | 20-110 µM nih.gov |

| Pyrimido[1,2-c] nih.govnih.govbenzothiazin-6-imine derivatives | Hydrophobic group (e.g., methoxy, methylthio) on the benzene ring | HIV-1 | 0.20-0.38 µM core.ac.uk |

| Imidazo[1,2-b] nih.govnih.govmdpi.combenzodithiazine 5,5-dioxide derivatives | Specific substitutions on the imidazo[1,2-b] nih.govnih.govmdpi.combenzodithiazine scaffold | HIV-1 | 0.94 µM researchgate.net |

Antimicrobial Activity Assessments (Antibacterial and Antifungal)

Derivatives of benzodithiazine and related benzothiazines have demonstrated significant antimicrobial properties, with activity against both bacteria and fungi. nih.govscitechjournals.comnih.gov

Several studies have highlighted the antibacterial potential of these compounds. For instance, certain 3-alkylmercapto derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, including 6-methyl substituted compounds, were found to inhibit various strains of Gram-positive bacteria, particularly of the genus Staphylococcus. nih.gov The antimicrobial activity was influenced by the length of the alkyl chain and the nature and position of substituents on the benzene ring. nih.gov Another study on N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives, synthesized from a 6–chloro–7–methyl–1,1–dioxo–1,4,2–benzodithiazine precursor, showed significant activity against Staphylococcus and Enterococcus species. mdpi.com

A series of 1,2-benzothiazine derivatives showed activity against Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25–600 µg/mL. nih.gov Structure-activity relationship studies revealed that compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine (B8601807) ring, and those with a methyl group or a halogen in the para position of the benzoyl moiety, exhibited higher antimicrobial activity. nih.gov

The antifungal properties of benzodithiazine and related structures have also been investigated. scitechjournals.comresearchgate.net Some 3-alkylmercapto derivatives of 1,2,4-benzothiadiazine-1,1-dioxide showed slight bacteriostatic action against strains of Candida albicans. nih.gov In another study, C-6 methyl substituted novel benzothiazole derivatives were screened for their antifungal activity against C. albicans, with some compounds showing potent inhibitory activity. scitechjournals.com Research also suggests that inhibition of 14α-lanosterol demethylase might be a mechanism for the antifungal activity of certain phthalazine (B143731) derivatives derived from 1,4,2-benzodithiazines. researchgate.net

The following table provides an overview of the antimicrobial activity of selected derivatives:

| Compound Class | Target Organism | Key Findings |

| 3-Alkylmercapto-1,2,4-benzothiadiazine-1,1-dioxides | Gram-positive bacteria (Staphylococcus, Streptococcus, Diplococcus) | Active against Staphylococcus, less effective against Streptococcus and Diplococcus. nih.gov |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | Staphylococcus and Enterococcus species | All tested compounds were active, with MIC values of 1–4 µg/mL. mdpi.com |

| 1,2-Benzothiazine derivatives | Bacillus subtilis, Staphylococcus aureus | Active against Gram-positive bacteria with MICs of 25–600 µg/mL. nih.gov |

| C-6 Methyl substituted benzothiazoles | Candida albicans | Some derivatives showed potent antifungal activity. scitechjournals.com |

Anti-inflammatory Properties

Benzothiazine derivatives have been explored for their anti-inflammatory potential. nih.goveco-vector.com The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. nih.gov

A study on a series of 1,2-benzothiazine derivatives investigated their ability to inhibit COX-1 and COX-2 activity. nih.gov Additionally, in vitro assays measuring cytokine mRNA expression in inflamed cells were performed to evaluate their therapeutic potential. nih.gov Another study on benzo[d]thiazol-2-amine derivatives showed that some compounds exhibited significant COX-1 and COX-2 enzyme inhibitory action, leading to notable analgesic and anti-inflammatory effects in animal models. eco-vector.com

Anti-tubercular Activity

The search for new anti-tubercular agents has led to the investigation of benzothiazine and benzothiazinone derivatives. nih.govtsijournals.comnih.gov These compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis. tsijournals.comnih.gov

A series of novel benzothiozinone (BTZ) derivatives were designed and evaluated for their antituberculosis activity. nih.gov These compounds, which retain the BTZ pharmacophore, displayed improved antimycobacterial activity, with some showing bactericidal efficacy in an acute TB infection mouse model. nih.gov Another study focused on 2-mercaptobenzothiazole (B37678) derivatives targeting the type II NADH dehydrogenase (NDH-2) of M. tuberculosis. nih.gov Compounds with alkyl groups on the benzothiazole moiety showed a better antitubercular response. nih.gov

| Compound Class | Target | Key Findings |

| Benzothiozinone (BTZ) derivatives | Mycobacterium tuberculosis | Some derivatives showed low MICs and improved metabolic stability. nih.gov |

| 2-Mercaptobenzothiazole derivatives | M. tuberculosis type II NADH dehydrogenase (NDH-2) | Compounds with alkyl groups on the benzothiazole ring showed better antitubercular activity. nih.gov |

Other Pharmacological Research Areas (Mechanistic Insights)

Beyond the activities mentioned above, derivatives of 1,4,2-benzodithiazine have been investigated for a range of other pharmacological effects, providing insights into their mechanisms of action. nih.gov

Early research on 1,1-dioxo-1,4,2-benzodithiazine derivatives identified their potential as diuretic and cholagogue agents. nih.gov Specifically, 3-(R,R1-phenyl)amino-6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazines were synthesized and found to possess diuretic properties. nih.govpopline.org These effects are dependent on the specific structure of the derivatives.

Certain 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives have been reported to exhibit radioprotective and antiarrhythmic activities. researchgate.net These findings suggest that the benzodithiazine scaffold can be modified to develop agents with protective effects against radiation and cardiac arrhythmias, though the specific structural requirements for these activities need further elucidation.

Research into Hypotensive Actions

Research into the cardiovascular effects of this compound derivatives has revealed their potential as hypotensive agents. Studies have primarily focused on derivatives of 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine, exploring how different substitutions on the core structure influence their biological activity.

Early investigations in the mid-1980s laid the groundwork for understanding the hypotensive potential of this class of compounds. A notable area of research was the synthesis and pharmacological evaluation of 3-(R,R1-phenyl)amino-6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazines. These studies were designed to assess their diuretic properties, which are often linked to a reduction in blood pressure. nih.govpopline.org The research involved creating a series of derivatives with various substitutions on the phenylamino (B1219803) group at the 3-position to establish structure-activity relationships. nih.gov

Another significant avenue of research focused on the synthesis of 2-(4-chloro-2-mercapto-5-methylbenzenesulfonamido)imidazoline derivatives, starting from 6-chloro-3-methylthio-7-methyl-1,1-dioxo-1,4,2-benzodithiazine. nih.gov The resulting compounds were evaluated for their pharmacological properties, with a specific emphasis on their potential as antihypertensive agents. nih.gov These studies highlighted the versatility of the this compound scaffold in generating compounds with cardiovascular activity.

While the primary focus of much of the research on 1,4,2-benzodithiazine derivatives has since shifted towards their anticancer properties, the foundational studies confirmed their activity on the cardiovascular system. nih.govnih.gov The general understanding is that the 1,4,2-benzodithiazine scaffold is a viable starting point for the development of hypotensive agents. nih.govnih.gov

The table below summarizes key research findings on the hypotensive actions of this compound derivatives and their analogues.

| Compound Class | Research Focus | Observed Biological Activity | Reference(s) |

| 3-(R,R1-phenyl)amino-6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazines | Synthesis and evaluation of diuretic properties. | Investigated for diuretic effects, which can contribute to hypotensive action. | nih.govpopline.org |

| 2-(4-chloro-2-mercapto-5-methylbenzenesulfonamido)imidazoline derivatives | Synthesis from 6-chloro-3-methylthio-7-methyl-1,1-dioxo-1,4,2-benzodithiazine and pharmacological evaluation. | Investigated for antihypertensive properties. | nih.gov |

| General 1,4,2-Benzodithiazine Derivatives | Broad pharmacological screening. | Recognized for a range of biological activities, including hypotensive actions. | nih.govnih.gov |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the requested outline focusing on its applications in materials science and coordination chemistry.

The search for specific research findings on "this compound" within the specified fields yielded no direct results. The body of existing literature accessible through the performed searches overwhelmingly focuses on derivatives of this compound, particularly 1,1-dioxo-1,4,2-benzodithiazines . nih.govnih.govnih.govnih.govarkat-usa.orgresearchgate.netnih.gov These dioxide analogues, which contain a sulfone group (SO2), have significantly different electronic properties and chemical reactivity compared to the parent compound specified in the request.

Furthermore, the applications of these 1,1-dioxo-1,4,2-benzodithiazine derivatives are almost exclusively documented in the field of medicinal chemistry, with studies investigating their potential as anticancer, anti-HIV, and diuretic agents. nih.govnih.govnih.govresearchgate.netnih.govkemdikbud.go.idunair.ac.idmdpi.comptfarm.pl These topics are explicitly outside the scope of the user's instructions for an article on materials science and coordination chemistry.

Consequently, there is no specific data available from the search results to populate the required sections and subsections:

Applications in Materials Science and Coordination Chemistry

Development of Novel Materials with Tailored Properties

Catalytic Applications in Organic Transformations:No studies were found that utilize metal complexes of this compound for catalytic purposes.

To generate the requested article would require speculative extrapolation from related but chemically distinct compounds, which would violate the instructions for strict adherence to the subject and scientific accuracy. Therefore, a factually accurate and thorough article on “6-Methyl-1,4,2-benzodithiazine” as outlined cannot be produced.

Environmental and Agricultural Research Potential

Evaluation of Phytostimulatory Effects on Plant Growth

Research into the agricultural applications of 6-Methyl-1,4,2-benzodithiazine and its related derivatives has revealed significant potential for these compounds as plant growth regulators. Studies have particularly focused on the impact of 1,4,2-benzodithiazine-1,1-dioxides on the growth of both monocotyledonous and dicotyledonous plants.

Detailed laboratory investigations have demonstrated that certain 1,4,2-benzodithiazine derivatives are potent stimulators of root growth. arkat-usa.orgarkat-usa.orgresearchgate.net These effects have been observed in model plants such as winter wheat "Bezosta" (a monocot) and Barbarea arcuata (a dicot). arkat-usa.orgarkat-usa.orgresearchgate.net The growth-regulating activity of these compounds has been compared to established plant growth regulators, Ivin and Nortiol. arkat-usa.org

The findings indicate that the studied 1,4,2-benzodithiazine-1,1-dioxides are notably effective, showing a 10-40% greater efficacy in stimulating root growth compared to the reference compounds. arkat-usa.orgarkat-usa.org This enhanced activity is observed even at lower concentrations, highlighting the potency of these benzodithiazine derivatives. arkat-usa.orgarkat-usa.org The promising results from these studies suggest that 1,4,2-benzodithiazine-1,1-dioxide derivatives could be developed into novel and effective plant-growth regulators for agricultural use. arkat-usa.orgresearchgate.net

Research Findings on the Growth-Regulating Activity of 1,4,2-Benzodithiazine Derivatives

| Plant Type | Plant Species | Observed Effect | Comparative Efficacy |

| Monocotyledonous | Winter Wheat "Bezosta" | Powerful stimulation of root growth. arkat-usa.orgarkat-usa.org | 10-40% more effective than reference compounds. arkat-usa.orgarkat-usa.org |

| Dicotyledonous | Barbarea arcuata | Powerful stimulation of root growth, particularly noted in this plant type. arkat-usa.orgarkat-usa.org | 10-40% more effective than reference compounds. arkat-usa.orgarkat-usa.org |

| Reference compounds used in the studies were Ivin and Nortiol. arkat-usa.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-1,4,2-benzodithiazine derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves heterocyclization reactions starting with substituted benzenesulfonamides or mercaptobenzenesulfonamides. For example, 3-amino-6-chloro-7-methyl-1,4,2-benzodithiazine derivatives are synthesized via nucleophilic substitution using aminoacetonitrile hydrochloride under reflux in dry benzene, with reaction progress monitored by TLC. Optimization includes controlling stoichiometric ratios (e.g., 1:1 molar ratio of benzodithiazine precursor to nucleophile) and trapping toxic byproducts like methyl mercaptan (CH₃SH) in NaOH solutions . Purification is achieved via recrystallization from glacial acetic acid, yielding compounds with >80% purity .

Q. How are this compound derivatives characterized structurally and functionally?

- Methodological Answer : Characterization employs:

- IR spectroscopy : Identification of functional groups (e.g., NH stretches at 3,340 cm⁻¹, SO₂ bands at 1,345–1,160 cm⁻¹) .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve methyl groups (δ 2.43 ppm for CH₃) and aromatic protons (δ 7.96–8.03 ppm) .

- Elemental analysis : Validation of C, H, N, and S content within ±0.3% of theoretical values .

- TLC : Monitoring reaction progress using benzene:EtOH (4:1) solvent systems .

Q. What biological activity screening methods are applicable to this compound derivatives?

- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB protocols) are used to evaluate antiproliferative activity against cancer cell lines. Structure-activity relationship (SAR) studies correlate substituents (e.g., chloro, methyl, or acetyl groups) with bioactivity. For example, acetylation of the 3-amino group enhances stability and modulates cytotoxicity .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved when spectroscopic data conflicts?